molecular formula C8H11N3O2 B12834064 Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B12834064
M. Wt: 181.19 g/mol
InChI Key: BAKUUQSZYHQGEJ-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that features a fused ring system consisting of an imidazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted imidazole with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)10-2-3-11-6-9-4-7(11)5-10/h4,6H,2-3,5H2,1H3

InChI Key

BAKUUQSZYHQGEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCN2C=NC=C2C1

Origin of Product

United States

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